molecular formula C18H24N2O2 B14177827 3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 918413-01-1

3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B14177827
CAS No.: 918413-01-1
M. Wt: 300.4 g/mol
InChI Key: KTXFOFRIXZWHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is an organic compound belonging to the diketopyrrolopyrrole (DPP) family. These compounds are known for their high performance as pigments due to their color strength, brightness, and stability . The compound is characterized by its fused aromatic structure, which contributes to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of appropriate cyclohexyl-substituted pyrrole derivatives with suitable reagents under controlled conditions. One common method involves the cyclization of N,N’-dialkylated derivatives of diketopyrrolopyrrole . The reaction conditions often include the use of solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM), with catalysts like palladium acetate (Pd(OAc)2) and phosphine ligands .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted diketopyrrolopyrrole derivatives, which can be tailored for specific applications in organic electronics and pigments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its cyclohexyl substituents, which provide distinct steric and electronic properties compared to its phenyl, furan, and thiophene analogs. These properties make it particularly suitable for applications requiring high stability and specific electronic characteristics .

Properties

CAS No.

918413-01-1

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

1,4-dicyclohexyl-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C18H24N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h11-12,19,22H,1-10H2

InChI Key

KTXFOFRIXZWHNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=C(N2)O)C(=NC3=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.